molecular formula C13H22O2SSi B11851014 Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane CAS No. 864058-65-1

Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane

Cat. No.: B11851014
CAS No.: 864058-65-1
M. Wt: 270.46 g/mol
InChI Key: SIKXUNHUXVUCIZ-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(((2S,4R)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(((2S,4R)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Trimethylsilyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(((2S,4R)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiophene ring or the tetrahydropyran moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives and tetrahydropyran derivatives.

    Substitution: Various substituted thiophene and tetrahydropyran derivatives.

Scientific Research Applications

Trimethyl(((2S,4R)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Trimethyl(((2S,4R)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane involves its interaction with specific molecular targets. The thiophene ring and tetrahydropyran moiety can interact with enzymes and receptors, influencing various biochemical pathways. The trimethylsilyl group can also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Derivatives: Compounds with similar trimethylsilyl groups but different core structures.

    Thiophene Derivatives: Compounds with thiophene rings but different substituents.

    Tetrahydropyran Derivatives: Compounds with tetrahydropyran moieties but different functional groups.

Uniqueness

Trimethyl(((2S,4R)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane is unique due to its combination of a thiophene ring, tetrahydropyran moiety, and trimethylsilyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

864058-65-1

Molecular Formula

C13H22O2SSi

Molecular Weight

270.46 g/mol

IUPAC Name

trimethyl-[(2S,4R)-2-methyl-4-thiophen-3-yloxan-4-yl]oxysilane

InChI

InChI=1S/C13H22O2SSi/c1-11-9-13(6-7-14-11,15-17(2,3)4)12-5-8-16-10-12/h5,8,10-11H,6-7,9H2,1-4H3/t11-,13+/m0/s1

InChI Key

SIKXUNHUXVUCIZ-WCQYABFASA-N

Isomeric SMILES

C[C@H]1C[C@](CCO1)(C2=CSC=C2)O[Si](C)(C)C

Canonical SMILES

CC1CC(CCO1)(C2=CSC=C2)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.